An In-depth Technical Guide to the Physical Properties of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. Its rigid benzothiophene core, substituted with bromine and chlorine atoms, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for their determination. This guide is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The compound is noted as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, and in the creation of specialized polymers.
Physicochemical Properties
The physical and chemical characteristics of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid are critical for its handling, characterization, and application in further synthetic endeavors. The available data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₄BrClO₂S |
| Molecular Weight | 291.55 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | 285-293 °C |
| Boiling Point | 446.7 ± 40.0 °C at 760 mmHg |
| Density | 1.9 ± 0.1 g/cm³ |
| Flash Point | 223.9 ± 27.3 °C |
| Solubility | Practically insoluble in water. Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform. |
| Purity (typical) | ≥ 99% (HPLC) |
| CAS Number | 438613-29-7 |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties and for the synthesis of benzothiophene carboxylic acids. These protocols are provided as a guide and may require optimization based on available laboratory equipment and specific sample characteristics.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (optional)
Procedure:
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Ensure the sample of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
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Introduce a small amount of the powdered sample into the open end of a capillary tube.
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Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.
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Place the capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
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When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
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Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.
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For accurate results, it is recommended to perform the measurement in triplicate.
Solubility Determination
A qualitative assessment of solubility in various solvents is essential for reaction setup, purification, and formulation.
Apparatus:
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Small test tubes
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Vortex mixer or stirring rods
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Spatula
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Pipettes
Procedure:
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Place approximately 20-30 mg of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid into a series of clean, dry test tubes.
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To each test tube, add 1 mL of a different solvent (e.g., water, N,N-Dimethylformamide, methanol, glacial acetic acid, chloroform).
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Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a glass rod.
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Visually inspect the mixture to determine if the solid has dissolved.
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If the compound dissolves, it is classified as "soluble" in that solvent. If it remains as a solid suspension, it is "insoluble." Gradations such as "sparingly soluble" or "slightly soluble" can be noted based on the extent of dissolution.
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For acidic compounds, solubility in aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) can also be tested to confirm the presence of the carboxylic acid functionality through the formation of a soluble salt.
Synthesis of Benzothiophene-2-Carboxylic Acids (General Procedure)
The synthesis of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of a substituted thiophene precursor followed by functional group manipulations. A common final step is the hydrolysis of a corresponding ester. The following is a general procedure for the hydrolysis of an ethyl benzothiophene-2-carboxylate.
Apparatus:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Beakers
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Buchner funnel and filter paper
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pH paper or pH meter
Procedure:
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Dissolve the starting ethyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.
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Add an aqueous solution of a strong base, such as 3N sodium hydroxide (NaOH), to the flask. Typically, 2 to 3 molar equivalents of the base are used.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
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Dilute the remaining aqueous solution with water.
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Acidify the solution to a pH of approximately 2-3 by the dropwise addition of a strong acid, such as 1N hydrochloric acid (HCl). This will precipitate the carboxylic acid product.
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Collect the solid precipitate by vacuum filtration using a Buchner funnel.
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Wash the collected solid with cold water to remove any residual salts.
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Dry the product under vacuum to obtain the final 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid.
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a benzothiophene-2-carboxylic acid derivative.
Caption: Generalized workflow for the synthesis of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid.
